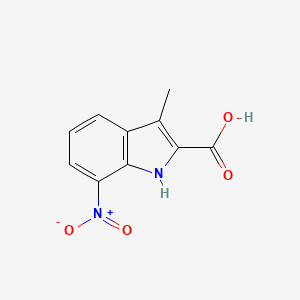
3-メチル-7-ニトロ-1H-インドール-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学的研究の応用
3-Methyl-7-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 3-methylindole followed by carboxylation. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process .
化学反応の分析
Types of Reactions
3-Methyl-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxyl group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products
Reduction of Nitro Group: 3-Methyl-7-amino-1H-indole-2-carboxylic acid.
Reduction of Carboxyl Group: 3-Methyl-7-nitro-1H-indole-2-methanol.
Halogenation: 3-Methyl-7-nitro-1H-indole-2-carboxylic acid halides.
作用機序
The mechanism of action of 3-Methyl-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the indole moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
類似化合物との比較
Similar Compounds
3-Methyl-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitro-1H-indole-2-carboxylic acid: Lacks the methyl group, affecting its overall stability and reactivity.
3-Methyl-7-nitroindole:
Uniqueness
3-Methyl-7-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and carboxyl groups, which confer distinct chemical reactivity and biological activity.
生物活性
3-Methyl-7-nitro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Methyl-7-nitro-1H-indole-2-carboxylic acid contains both a nitro group and a carboxylic acid group, which contribute to its unique reactivity and biological properties. The presence of these functional groups allows for various chemical transformations, including reduction and halogenation, making it a versatile building block in organic synthesis .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress, which is implicated in various cellular processes . Additionally, the indole moiety can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Anticancer Properties
Research has indicated that 3-Methyl-7-nitro-1H-indole-2-carboxylic acid may function as an enzyme inhibitor, particularly targeting checkpoint kinases involved in DNA damage response pathways. For instance, studies have shown that inhibition of Chk2 enhances apoptosis in cancer cells when combined with genotoxic agents like doxorubicin . This suggests that the compound could be used to potentiate the effects of existing chemotherapy treatments.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, indicating potential use in developing new antibiotics. The mechanism likely involves interference with bacterial metabolic pathways or cell wall synthesis .
Other Biological Effects
In addition to anticancer and antimicrobial activities, 3-Methyl-7-nitro-1H-indole-2-carboxylic acid has been studied for its potential neuroprotective effects. Its ability to modulate oxidative stress and inflammation may offer therapeutic avenues for neurodegenerative diseases .
Research Findings and Case Studies
Several studies have documented the biological effects of 3-Methyl-7-nitro-1H-indole-2-carboxylic acid:
特性
IUPAC Name |
3-methyl-7-nitro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-6-3-2-4-7(12(15)16)9(6)11-8(5)10(13)14/h2-4,11H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTOUTBAWYYGQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














